molecular formula C30H43NO2 B11550256 2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11550256
M. Wt: 449.7 g/mol
InChI Key: XJTZVCNDQKHKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C30H43NO2

Molecular Weight

449.7 g/mol

IUPAC Name

2-octadecylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C30H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-31-29(32)26-22-18-20-25-21-19-23-27(28(25)26)30(31)33/h18-23H,2-17,24H2,1H3

InChI Key

XJTZVCNDQKHKRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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